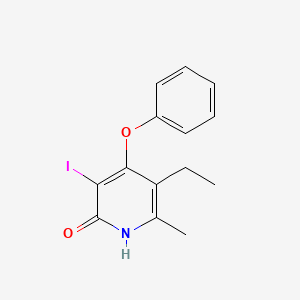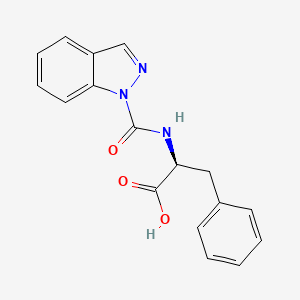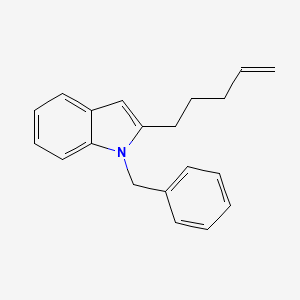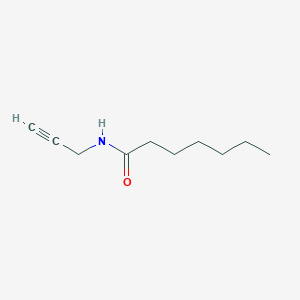
9-(Ethenesulfinyl)-2,7-dimethoxyacridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(Ethenesulfinyl)-2,7-dimethoxyacridine is an organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as antitumor agents. This compound is characterized by the presence of an ethenesulfinyl group attached to the acridine core, which imparts unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Ethenesulfinyl)-2,7-dimethoxyacridine typically involves the following steps:
Starting Material: The synthesis begins with 2,7-dimethoxyacridine as the starting material.
Introduction of Ethenesulfinyl Group: The ethenesulfinyl group is introduced via a sulfoxidation reaction. This involves the reaction of the acridine derivative with an appropriate sulfoxidizing agent under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or chloroform are commonly used, and the reaction temperature is maintained between 0°C and room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactors are used to handle the bulk quantities of starting materials and reagents.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and quality of the final product.
化学反応の分析
Types of Reactions: 9-(Ethenesulfinyl)-2,7-dimethoxyacridine undergoes various chemical reactions, including:
Oxidation: The ethenesulfinyl group can be further oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ethenesulfinyl group to a thioether group.
Substitution: The methoxy groups on the acridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products:
Oxidation Products: Sulfone derivatives.
Reduction Products: Thioether derivatives.
Substitution Products: Amino or thio-substituted acridine derivatives.
科学的研究の応用
9-(Ethenesulfinyl)-2,7-dimethoxyacridine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex acridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent in cancer treatment.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 9-(Ethenesulfinyl)-2,7-dimethoxyacridine involves:
Molecular Targets: The compound interacts with DNA, intercalating between base pairs, which disrupts DNA replication and transcription.
Pathways Involved: It induces apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).
類似化合物との比較
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Acriflavine: Another acridine derivative with antimicrobial properties.
Uniqueness: 9-(Ethenesulfinyl)-2,7-dimethoxyacridine is unique due to the presence of the ethenesulfinyl group, which imparts distinct chemical reactivity and potential biological activities not observed in other acridine derivatives.
特性
CAS番号 |
827303-22-0 |
|---|---|
分子式 |
C17H15NO3S |
分子量 |
313.4 g/mol |
IUPAC名 |
9-ethenylsulfinyl-2,7-dimethoxyacridine |
InChI |
InChI=1S/C17H15NO3S/c1-4-22(19)17-13-9-11(20-2)5-7-15(13)18-16-8-6-12(21-3)10-14(16)17/h4-10H,1H2,2-3H3 |
InChIキー |
YGDFKJQWZYPROP-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2S(=O)C=C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(2R)-2-Aminopropyl]-1H-indol-7-YL butane-1-sulfonate](/img/structure/B12540338.png)


![1H-Imidazol-2-amine, 4,5-dihydro-N-[4-(phenylthio)phenyl]-](/img/structure/B12540360.png)
![4-[Difluoro(3,4,5-trifluorophenoxy)methyl]-3,5-difluorobenzonitrile](/img/structure/B12540365.png)

![2-Methoxy-6-[3-(6-oxocyclohexa-2,4-dien-1-ylidene)-3,4-dihydroquinoxalin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12540370.png)
![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo-1-(phenylsulfonyl)-, ethyl ester](/img/structure/B12540373.png)
![N,N-Dimethyl-4-[2-(4-nitro-1,3-benzothiazol-2-yl)ethenyl]aniline](/img/structure/B12540379.png)

![2-Methoxy-2-[(trimethylsilyl)oxy]-1,3,2-dioxasilinane](/img/structure/B12540396.png)
![3-[2-(1,3-Dioxolan-2-yl)phenyl]propan-1-ol](/img/structure/B12540400.png)
